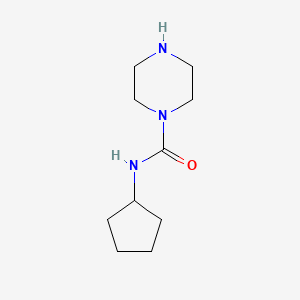
2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide is a chemical compound that belongs to the class of amides It features a fluorine atom on the benzyl ring, which can influence its chemical properties and reactivity
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common synthetic route involves the amination of 2-fluorobenzyl chloride with methylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Reductive Amination: Another method is reductive amination, where 2-fluorobenzaldehyde is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles. Large-scale production often employs automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The fluorine atom on the benzyl ring can make the compound resistant to oxidation under mild conditions.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of 2-fluoro-benzaldehyde.
Reduction: Formation of 2-amino-N-(2-fluoro-benzyl)-N-methyl-ethanol.
Substitution: Formation of various fluorinated benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide has found applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.
Industry: Its use in the production of specialty chemicals and materials highlights its industrial relevance.
Wirkmechanismus
The mechanism by which 2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide exerts its effects involves interaction with specific molecular targets. The fluorine atom enhances binding affinity to certain receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide: Contains a methoxy group on the benzyl ring.
2-Amino-N-(2-hydroxy-benzyl)-N-methyl-acetamide: Features a hydroxyl group on the benzyl ring.
Uniqueness: The presence of the fluorine atom in 2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide imparts unique chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound's stability, binding affinity, and overall reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
2-amino-N-[(2-fluorophenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUVAOPMIGFQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B7846955.png)







amine](/img/structure/B7847023.png)

![1-[4-(Dimethylamino)phenyl]-1-propanol](/img/structure/B7847035.png)



